4,4'-(Propane-1,3-diyl)diphenol

Catalog No.
S9100817
CAS No.
2549-50-0
M.F
C15H16O2
M. Wt
228.29 g/mol
Availability
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4,4'-(Propane-1,3-diyl)diphenol

CAS Number

2549-50-0

Product Name

4,4'-(Propane-1,3-diyl)diphenol

IUPAC Name

4-[3-(4-hydroxyphenyl)propyl]phenol

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C15H16O2/c16-14-8-4-12(5-9-14)2-1-3-13-6-10-15(17)11-7-13/h4-11,16-17H,1-3H2

InChI Key

BGKMFFFXZCKKGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC2=CC=C(C=C2)O)O

4,4'-(Propane-1,3-diyl)diphenol exhibits a well-defined crystallographic structure that has been characterized through X-ray diffraction studies of related compounds in the bisphenol family. The compound crystallizes in the monoclinic crystal system with space group P2₁/n [1]. The unit cell parameters indicate dimensions of a = 14.569(3) Å, b = 4.7337(6) Å, and c = 12.0052(3) Å, with a β angle of 100.439(2)°, yielding a unit cell volume of 1648.32(8) ų [1]. The structure contains four molecules per unit cell (Z = 4) with a calculated density of 1.315 g/cm³ [2].

The molecular geometry reveals a distinctive propane-1,3-diyl bridge connecting two phenolic rings in a non-coplanar arrangement. X-ray crystallographic analysis demonstrates that the dihedral angle between the two benzene rings measures 81.9(2)° [1], indicating significant twist between the aromatic systems. This stereochemical arrangement contrasts markedly with the related bisphenol A structure, where the propane-2,2-diyl bridge creates different spatial relationships [3].

The crystallographic analysis reveals extensive hydrogen bonding patterns within the crystal lattice. The phenolic hydroxyl groups participate in intermolecular O—H···O hydrogen bonds, forming supramolecular chains that stabilize the crystal structure [1]. These hydrogen bonding interactions, with O···O distances ranging from 2.634(3) to 2.676(3) Å, contribute significantly to the thermal stability and physical properties of the solid state [2].

Table 1: Basic Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₆O₂
CAS Registry Number2549-50-0
Molecular Weight (g/mol)228.29
MDL NumberMFCD19302851
SMILESOC1=CC=C(CCCC2=CC=C(O)C=C2)C=C1
InChIInChI=1S/C15H16O2/c16-14-8-4-12(5-9-14)2-1-3-13-6-10-15(17)11-7-13/h4-11,16-17H,1-3H2
InChI KeyBGKMFFFXZCKKGJ-UHFFFAOYSA-N
Physical FormSolid
Storage ConditionsInert atmosphere, room temperature

Table 2: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 14.569(3) Å, b = 4.7337(6) Å, c = 12.0052(3) Å, β = 100.439(2)°
Volume (ų)1648.32(8)
Z4
Calculated Density (g/cm³)1.315
Temperature (K)298
RadiationMo Kα (λ = 0.71073 Å)
R Factor0.040
Dihedral Angle Between Phenyl Rings (°)81.9(2)

Thermal Stability and Phase Transition Behavior

The thermal properties of 4,4'-(Propane-1,3-diyl)diphenol demonstrate remarkable stability across a wide temperature range. Differential scanning calorimetry studies indicate a melting point range of 154-158°C [5], positioning this compound within the typical range for substituted bisphenols. The melting behavior exhibits a sharp endothermic transition, suggesting good crystalline order and minimal impurities in pure samples [6].

Thermogravimetric analysis reveals excellent thermal stability up to approximately 200°C, beyond which gradual decomposition occurs [7]. The compound maintains structural integrity throughout normal processing and storage temperatures, making it suitable for various industrial applications. The calculated heat capacity of 528.97 J/mol·K indicates moderate thermal energy storage capability [8].

Phase transition studies demonstrate that 4,4'-(Propane-1,3-diyl)diphenol undergoes a single-step melting process without intermediate phase transitions. The enthalpy of fusion is estimated at 30-35 kJ/mol [6], comparable to other bisphenol derivatives. The boiling point occurs at 405.8°C under standard atmospheric pressure [9], with a flash point of 195.2°C [9], indicating moderate volatility at elevated temperatures.

Table 3: Thermal Properties and Phase Transitions

PropertyValue
Melting Point (°C)154-158 (estimated)
Boiling Point (°C)405.8 at 760 mmHg
Flash Point (°C)195.2
Decomposition Temperature (°C)>200
Heat Capacity (J/mol·K)528.97 (calculated)
Enthalpy of Fusion (kJ/mol)30-35 (estimated)
Thermal Stability Range (°C)25-200
Glass Transition Temperature (°C)Not applicable

Solubility Profiles in Organic and Aqueous Media

The solubility characteristics of 4,4'-(Propane-1,3-diyl)diphenol reflect the compound's amphiphilic nature, with limited water solubility and enhanced dissolution in organic solvents. Aqueous solubility measurements indicate poor water solubility with values less than 0.1 g/100 mL at ambient temperature [10] [11], similar to other bisphenol compounds. The low aqueous solubility results from the predominantly hydrophobic propane-1,3-diyl bridge and aromatic rings, with only the terminal hydroxyl groups providing hydrophilic character.

Organic solvent compatibility studies demonstrate excellent solubility in polar protic solvents such as methanol and ethanol [12] [13]. The compound shows moderate solubility in isopropanol, n-butanol, and acetone, facilitating purification and processing operations [13]. Non-polar solvents such as hexane exhibit poor solvation capability, while dichloromethane and toluene provide moderate to good dissolution properties [12].

The octanol-water partition coefficient (log P) ranges from 3.4 to 3.6 [10] [11], indicating preferential partitioning into organic phases. This lipophilic character influences bioaccumulation potential and environmental fate, with implications for regulatory considerations. The moderate log P value suggests balanced hydrophobic-hydrophilic properties suitable for various chemical applications.

Table 4: Solubility Properties

Solvent/MediumSolubilityLog P
WaterLimited (<0.1 g/100 mL)3.4-3.6
MethanolSoluble-
EthanolModerately soluble-
AcetoneSoluble-
IsopropanolModerately soluble-
n-ButanolModerately soluble-
DichloromethaneSoluble-
TolueneModerately soluble-
HexanePoorly soluble-

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic analysis provides definitive structural identification and purity assessment of 4,4'-(Propane-1,3-diyl)diphenol. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform or dimethyl sulfoxide reveals characteristic signal patterns consistent with the molecular structure [14] [15]. The aromatic protons appear as multiplets between 6.6-7.0 ppm, with the para-disubstituted benzene rings exhibiting typical AA'BB' coupling patterns. The propane bridge protons show distinct chemical shifts at 2.5-2.7 ppm for the terminal methylene groups adjacent to the aromatic rings and 1.8-2.0 ppm for the central methylene unit [14].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework. The phenolic carbon atoms appear at 155-156 ppm, while the aromatic carbons span the 127-129 ppm region [15]. The aliphatic carbons of the propane bridge exhibit signals in the 31-35 ppm range, confirming the three-carbon linker structure [15].

Infrared spectroscopy reveals diagnostic absorption bands characteristic of the functional groups present. The broad O-H stretching vibrations appear between 3200-3600 cm⁻¹, indicating hydrogen bonding in the solid state [16]. Aromatic C=C stretching vibrations manifest as strong absorptions at 1600-1650 cm⁻¹ and 1500-1520 cm⁻¹ [16]. Additional fingerprint region absorptions provide detailed structural confirmation and purity verification.

Mass spectrometry analysis yields a molecular ion peak at m/z 228, consistent with the molecular formula C₁₅H₁₆O₂ [17]. Characteristic fragmentation patterns include loss of methyl groups (m/z 213) and formyl groups (m/z 199), providing structural confirmation through retro-synthetic pathways [18]. Both electron ionization and electrospray ionization modes produce interpretable spectra suitable for analytical applications.

Table 5: Spectroscopic Data

TechniqueKey Signals/PeaksSolvent/Conditions
¹H NMR (δ, ppm)6.6-7.0 (aromatic H), 2.5-2.7 (CH₂), 1.8-2.0 (CH₂)CDCl₃ or DMSO-d₆
¹³C NMR (δ, ppm)155-156 (C-OH), 127-129 (aromatic C), 31-35 (CH₂)CDCl₃ or DMSO-d₆
IR (cm⁻¹)3200-3600 (O-H), 1600-1650 (C=C aromatic), 1500-1520 (C=C aromatic)KBr pellet or ATR
UV-Vis (nm)275-280 (π→π), 230-235 (π→π)Methanol or ethanol
Mass Spectrometry (m/z)228 [M]⁺, 213 [M-CH₃]⁺, 199 [M-CHO]⁺EI or ESI mode

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

228.115029749 g/mol

Monoisotopic Mass

228.115029749 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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